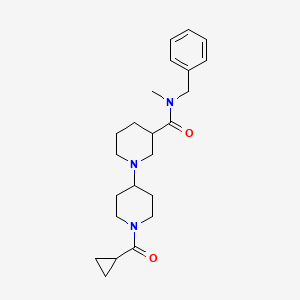![molecular formula C22H35N3O2 B5498818 1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5498818.png)
1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a bipiperidine derivative that has been synthesized using specific methods, and its mechanism of action and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of 1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves its interaction with the dopamine D3 receptor. This compound acts as an antagonist at the D3 receptor, inhibiting the binding of dopamine and reducing its activity. This mechanism of action has been shown to be effective in reducing drug-seeking behavior in animal models and improving motor function in Parkinson's disease models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine have been extensively studied. This compound has been shown to have high selectivity for the D3 receptor, with minimal binding to other dopamine receptors. This selectivity has been shown to be beneficial in reducing adverse side effects associated with other dopamine receptor antagonists. Additionally, this compound has been shown to have a long half-life, making it a potential candidate for sustained-release formulations.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its high selectivity for the D3 receptor. This selectivity allows for more precise targeting of this receptor, reducing the potential for off-target effects. Additionally, this compound has a long half-life, allowing for sustained-release formulations. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other dopamine receptor antagonists.
Future Directions
There are several future directions for the use of 1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in scientific research. One potential area of research is its use in the treatment of drug addiction. This compound has been shown to be effective in reducing drug-seeking behavior in animal models, making it a potential candidate for the treatment of drug addiction in humans. Additionally, this compound has been shown to have potential use in the treatment of other neurological disorders, including schizophrenia and depression. Further research is needed to fully understand the potential of this compound in these areas.
Synthesis Methods
The synthesis of 1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction of 1,4-bis(4-piperidinyl)butane with 4,5-dimethyl-2-furfural in the presence of a catalyst. The reaction results in the formation of the desired compound, which can be purified using various methods, including column chromatography and recrystallization.
Scientific Research Applications
1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential use in various research applications. One of the primary areas of research is its use as a ligand for the dopamine D3 receptor. This compound has been shown to have high affinity and selectivity for the D3 receptor, making it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease and drug addiction.
properties
IUPAC Name |
[1-[1-[(4,5-dimethylfuran-2-yl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-17-14-21(27-18(17)2)16-23-12-7-20(8-13-23)25-11-5-6-19(15-25)22(26)24-9-3-4-10-24/h14,19-20H,3-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNYXRVIZVGKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(4,5-Dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5498740.png)
![1,3-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B5498744.png)


![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-L-phenylalaninamide](/img/structure/B5498761.png)

![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5498772.png)
![6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5498786.png)

![3-(2-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5498800.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-pyrazol-1-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5498808.png)
![methyl N-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-methyl-L-alaninate](/img/structure/B5498819.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(1-ethylcyclopropyl)methyl]acetamide](/img/structure/B5498837.png)